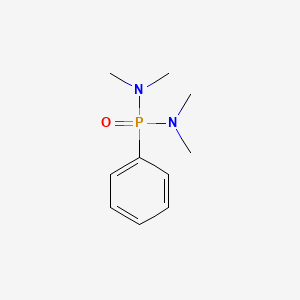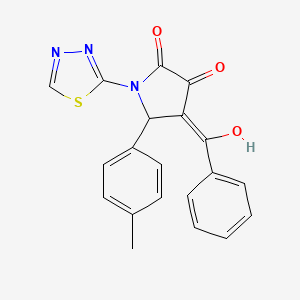
(1,3-dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-yl) acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3-dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-yl) acetate is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by a benzofuran ring system fused with a dioxo group and an acetate moiety. This compound is of interest due to its potential reactivity and utility in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-yl) acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable benzofuran derivative with an acylating agent in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by others, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons.
科学研究应用
(1,3-dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-yl) acetate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1,3-dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-yl) acetate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction processes.
相似化合物的比较
(1,3-dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-yl) propionate: Similar structure with a propionate group instead of an acetate group.
(1,3-dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-yl) butyrate: Contains a butyrate group, differing in chain length from the acetate group.
Uniqueness: (1,3-dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-yl) acetate is unique due to its specific structural configuration, which imparts distinct reactivity and potential applications compared to its analogs. The presence of the acetate group influences its solubility, reactivity, and interaction with other molecules.
属性
CAS 编号 |
103204-93-9 |
|---|---|
分子式 |
C10H10O5 |
分子量 |
210.18 g/mol |
IUPAC 名称 |
(1,3-dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-yl) acetate |
InChI |
InChI=1S/C10H10O5/c1-5(11)14-7-4-2-3-6-8(7)10(13)15-9(6)12/h2,4,6-8H,3H2,1H3 |
InChI 键 |
BALNPNXUDOUFRL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1C=CCC2C1C(=O)OC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(Z)-1-({[3-(dimethylamino)propyl]amino}carbonyl)-2-(4-isopropylphenyl)ethenyl]benzamide](/img/structure/B11968597.png)

![4-{[(E)-(2-bromophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11968610.png)
![3-cyclohexyl-4-[(2,6-dichlorobenzylidene)amino]-1H-1,2,4-triazole-5-thione](/img/structure/B11968614.png)




![(4Z)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11968642.png)
![5-[(2E)-2-butenylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B11968647.png)



